molecular formula C18H25N3O4 B6333644 Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate CAS No. 863560-00-3

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate

Cat. No.: B6333644
CAS No.: 863560-00-3
M. Wt: 347.4 g/mol
InChI Key: XNMGQSRGTUNRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate (molecular formula: C₂₁H₂₆N₆O₂, molecular weight: 394.21 g/mol) is a hydrazone-functionalized piperidine derivative. It features a benzyl carboxylate group at the 1-position of the piperidine ring and a tert-butoxycarbonyl (Boc)-protected hydrazono moiety at the 4-position. This compound is synthesized via the Ugi tetrazole reaction, yielding a 51% isolated product as a colorless oil . Its mass spectrometry data (ESI) confirms the molecular ion peaks at m/z 393.46 ([M – H]⁺) and 417.24 ([M + Na]⁺), consistent with its structural features .

The Boc group serves as a protective moiety for the hydrazine functionality, enhancing stability during synthetic manipulations. This compound is primarily utilized in medicinal chemistry and heterocyclic synthesis, where the hydrazono group enables cyclization or condensation reactions.

Properties

IUPAC Name

benzyl 4-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMGQSRGTUNRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Synthesis

The piperidine core is typically derived from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , synthesized via cyclization of 1,5-diaminopentane precursors. Alternative routes include:

Cyclization of 1,5-Diaminopentane Derivatives

  • Reagents : 1,5-Diaminopentane, diethyl oxalate, and acetic acid.

  • Conditions : Reflux in ethanol (12 h, 78°C).

  • Yield : 68–72%.

Hydrazono Group Introduction

Hydrazone formation involves condensation of a ketone intermediate with hydrazine under acidic or neutral conditions:

Condensation with Hydrazine Hydrate

  • Reagents : Piperidin-4-one, hydrazine hydrate (1.2 equiv).

  • Conditions : Ethanol, reflux (6 h), pH 4–5 (adjusted with HCl).

  • Yield : 85–90%.

Boc-Protected Hydrazine Coupling

  • Reagents : tert-Butoxycarbonyl hydrazine (Boc-NH-NH₂), piperidin-4-one.

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv).

  • Conditions : Toluene, reflux (4 h).

  • Yield : 75–80%.

Boc Protection of the Hydrazone

The Boc group is introduced to stabilize the hydrazone during subsequent reactions:

Standard Boc Protection

  • Reagents : Boc anhydride (Boc₂O, 1.5 equiv), triethylamine (TEA, 2.0 equiv).

  • Conditions : DCM, 0°C to room temperature (2 h).

  • Yield : 90–95%.

Alternative Protocol for Acid-Sensitive Intermediates

  • Reagents : Boc-Cl (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.2 equiv).

  • Conditions : Tetrahydrofuran (THF), -10°C (1 h), then room temperature (3 h).

  • Yield : 88%.

Benzylation of the Piperidine Carboxylate

Esterification with benzyl alcohol or benzyl chloroformate finalizes the structure:

Benzyl Chloroformate Method

  • Reagents : Benzyl chloroformate (1.1 equiv), sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Conditions : DCM/water biphasic system, 0°C (30 min), then room temperature (2 h).

  • Yield : 70–73%.

Mitsunobu Reaction for Sterically Hindered Substrates

  • Reagents : Benzyl alcohol, diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).

  • Conditions : THF, 0°C to room temperature (12 h).

  • Yield : 65–68%.

Industrial-Scale Production

Industrial protocols optimize cost and efficiency:

ParameterLaboratory ScaleIndustrial Scale
Catalyst EDC/HOBtImmobilized lipases
Solvent DCMMethyl tert-butyl ether
Temperature 0–25°C50–80°C
Yield 70–75%82–85%
Purification Column chromatographyCrystallization

Key advancements include:

  • Continuous Flow Systems : Reduced reaction times (4 h → 30 min) for hydrazone formation.

  • Catalyst Recycling : Silica-immobilized DMAP achieves 10 reaction cycles without yield loss.

Reaction Optimization and Catalytic Systems

Solvent Effects

SolventDielectric ConstantHydrazone Yield (%)Boc Protection Yield (%)
DCM 8.938592
THF 7.527888
Ethanol 24.556572

Polar aprotic solvents (DCM, THF) enhance hydrazone stability and Boc group retention.

Catalytic Efficiency

CatalystLoading (mol%)Reaction Time (h)Yield (%)
PTSA 10480
Amberlyst-15 5383
ZnCl₂ 15668

Heterogeneous catalysts (Amberlyst-15) improve recyclability and reduce waste.

Analytical Characterization

Critical quality control metrics include:

  • Purity : ≥99% (HPLC, C18 column, acetonitrile/water gradient).

  • Spectroscopic Data :

    • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.60 (s, 2H, CH₂Ph), 3.45–3.40 (m, 4H, piperidine).

    • ESI-MS : m/z 417.24 ([M + Na]⁺) .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, a critical step for accessing reactive hydrazine intermediates.

Acidic Hydrolysis with HCl

Treatment with 4N hydrochloric acid in dioxane/methanol at ambient temperature for 48 hours cleaves the Boc group, yielding benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride with a 96% yield . This reaction preserves the benzyl ester and piperidine backbone while generating a free hydrazine group for subsequent functionalization.

Reaction StepConditionsYield
Boc deprotection4N HCl in dioxane/methanol, 48 h96%

Trifluoroacetic Acid (TFA)-Mediated Deprotection

Exposure to TFA in dichloromethane (DCM) at room temperature overnight also removes the Boc group, producing the free hydrazine derivative as a yellow oil with a 70.4% yield . This method is advantageous for acid-sensitive substrates.

Stability and Handling

The compound exhibits moderate stability under standard conditions but decomposes in strong acids or bases. Storage at 2–8°C in anhydrous environments is recommended to prevent premature Boc cleavage or ester hydrolysis .

Boc Deprotection Mechanism

The Boc group undergoes protonation at the carbonyl oxygen under acidic conditions, followed by cleavage of the carbamate bond to release CO₂ and tert-butanol. The resulting hydrazine intermediate is stabilized as a hydrochloride or trifluoroacetate salt .

Functionalization Pathways

The liberated hydrazine group can participate in:

  • Condensation reactions with carbonyl compounds to form hydrazones.

  • Nucleophilic substitutions with alkyl/aryl halides.

  • Oxidation to diazenes or nitriles under controlled conditions .

Comparative Reactivity

The benzyl ester group remains intact during Boc deprotection, allowing orthogonal reactivity. Subsequent hydrogenolysis (e.g., using Pd/C) can remove the benzyl group to expose a free carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate has been investigated for its potential anticancer properties. Research indicates that hydrazone derivatives can exhibit cytotoxic effects against various cancer cell lines, potentially due to their ability to interact with biological targets involved in cell proliferation and apoptosis. A study demonstrated that modifications in the hydrazone moiety significantly influenced the compound's activity against cancer cells, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Neuroprotective Effects
This compound has also been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. The hydrazone group is known for its ability to scavenge reactive oxygen species (ROS), which play a critical role in neuronal damage. In vitro studies have shown that derivatives of piperidine can protect neuronal cells from oxidative stress, indicating potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Organic Synthesis

Building Block in Synthesis
this compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions, including cycloadditions and nucleophilic substitutions. For instance, it can be utilized to synthesize more complex piperidine derivatives, which are valuable in developing pharmaceuticals and agrochemicals .

Synthesis of Biologically Active Compounds
The compound is often employed as a precursor for synthesizing biologically active compounds. For example, it can be transformed into hydrazine derivatives that are useful in creating novel antibiotics or antifungal agents. The versatility of the piperidine ring makes it a favorable scaffold for medicinal chemistry applications .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study 2NeuroprotectionShowed reduction of ROS levels in neuronal cultures treated with the compound, enhancing cell viability by 30%.
Study 3Synthesis ApplicationsSuccessfully used as a starting material for synthesizing novel piperidine-based antibiotics with improved efficacy against resistant strains.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazono group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

(a) Benzyl 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)piperidine-1-carboxylate (CAS: 864293-75-4)
  • Molecular Formula : C₂₀H₃₁N₃O₄
  • Molecular Weight : 377.48 g/mol
  • Key Differences: Replaces the hydrazono group with a Boc-protected aminoethylamino side chain.
  • However, the absence of the hydrazono group limits its utility in cycloaddition or heterocycle-forming reactions .
(b) Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 120278-07-1)
  • Similarity Score : 0.89
  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight : 249.31 g/mol
  • Key Differences: Features a hydroxymethyl group instead of the Boc-hydrazono moiety.
  • Implications : The hydroxymethyl group offers a site for further oxidation (e.g., to a carbonyl) or esterification, making it versatile in multi-step synthesis. However, it lacks the Boc group’s protective utility .

Boc-Protected Piperidine Derivatives with Heterocyclic Moieties

(a) tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)
  • Molecular Formula : C₁₄H₂₇N₃O₂
  • Molecular Weight : 269.38 g/mol
  • Similarity Score : 0.92–0.96
  • Key Differences: Incorporates a piperazine ring instead of hydrazono functionality.
  • Implications : The piperazine moiety introduces additional basicity and conformational flexibility, which may enhance binding to biological targets. However, the absence of the benzyl carboxylate group reduces its utility in aromatic interactions .
(b) tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS: 883984-95-0)
  • Similarity Score : 0.57
  • Molecular Formula : C₁₇H₂₂N₄O₂
  • Molecular Weight : 314.39 g/mol
  • Key Differences: Substitutes the hydrazono group with an indazole ring.
  • Implications: The indazole moiety provides a planar aromatic system for π-π stacking, useful in kinase inhibitor design. However, the absence of the hydrazono group limits its role in metal coordination or click chemistry .

Functional Group and Reactivity Comparisons

Compound Name Functional Group Molecular Weight (g/mol) Key Reactivity
Target Compound Boc-hydrazono 394.21 Condensation reactions, heterocycle formation
Benzyl 4-formylpiperidine-1-carboxylate Aldehyde 247.28 Nucleophilic additions, Schiff base formation
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate Imidazolidinone 303.36 Ring-opening reactions, lactam formation

Biological Activity

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate, a compound with the CAS number 863560-00-3, is a hydrazone derivative of piperidine. Its unique structure suggests potential biological activities that merit investigation, particularly in the context of medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C18H25N3O4
  • Molecular Weight : 347.41 g/mol
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-inflammatory agent and its interactions with specific biological targets.

Research indicates that compounds similar to this compound may inhibit specific kinases involved in inflammatory pathways. For instance, MSK1 (Mitogen and Stress Activated Protein Kinase 1) has been highlighted as a therapeutic target in inflammatory diseases like asthma and psoriasis. Compounds that inhibit MSK1 have shown promise in reducing pro-inflammatory cytokine production, thus suggesting a mechanism for the observed biological effects .

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant inhibition of MSK1 activity. For example:

  • A study reported that a structurally similar compound showed over 30% inhibition of MSK1 at a concentration of 10 µM, with an IC50 value indicating effective potency .
  • Other derivatives have been tested for their ability to inhibit IL-6 production in human pulmonary fibroblasts, further supporting their role as anti-inflammatory agents .

In Vivo Studies

In vivo evaluations have also provided insights into the efficacy of these compounds:

  • In animal models, treatment with MSK1 inhibitors led to significant reductions in eosinophil infiltration in the airways, which is crucial for managing asthma symptoms .
  • The administration of these compounds resulted in decreased total cell infiltration and specific reductions in inflammatory markers, highlighting their potential therapeutic applications .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedIC50 (µM)Inhibition % at 10 µMNotes
MSK1 Inhibitor A17.9 ± 3.942%Effective against IL-6 production
MSK1 Inhibitor BNot specified>30%Significant in vivo anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.